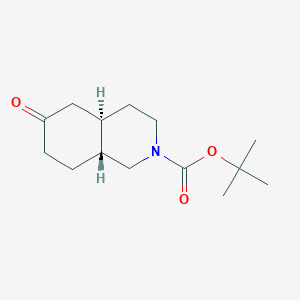
trans-N-Boc-octahydro-isoquinolin-6-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “trans-N-Boc-octahydro-isoquinolin-6-one” is defined by its molecular formula, C14H23NO3. For a more detailed structural analysis, such as bond lengths and angles, a crystallographic study would be needed.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-N-Boc-octahydro-isoquinolin-6-one” such as melting point, boiling point, and density are not available in the search results .Wissenschaftliche Forschungsanwendungen
- Application : The construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles through radical strategies .
- Method : The use of N-methacryloyl-2-phenylbenzoimidazoles to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies have attracted widespread attention due to the versatility and simple preparation of raw materials, as well as the step-economy and mild reaction conditions .
- Results : Benzimidazo[2,1-a]isoquinolin-6(5H)-one constitutes a structurally unique class of tetracyclic N-heterocycles that are found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
- Application : Electrochemical Radical Tandem Difluoroethylation/Cyclization of Unsaturated Amides to Access MeCF2-Featured Indolo/Benzoimidazo[2,1-a]Isoquinolin-6(5H)-ones .
- Method : A metal-free electrochemical oxidative difluoroethylation of 2-arylbenzimidazoles was accomplished, which provided an efficient strategy for the synthesis of MeCF2-containing benzo[4,5]imidazo[2,1-a]-isoquinolin-6(5H)-ones .
- Results : The method also enabled the efficient construction of various difluoroethylated indolo[2,1-a]isoquinolin-6(5H)-ones .
- Application : A simple, rapid, and efficient N-Boc protection of amines .
- Method : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
- Results : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Organic & Biomolecular Chemistry
Electrochemical Radical Tandem Difluoroethylation/Cyclization
N-Boc Protection of Amines
- Application : Visible light photoredox-catalyzed arylative cyclization to access benzimidazo[2,1-a]isoquinolin-6(5H)-ones .
- Method : A photoredox-catalyzed arylative radical cascade involving N-acryloyl-2-arylbenzoimidazoles and diaryliodonium triflates leading to the formation of a broad array of benzimidazo[2,1-a]isoquinolin-6(5H)-ones .
- Results : The synthesized benzimidazoisoquinolinones are amenable for further synthetic manipulation and allowed efficient access to benzimidazo-fused polycyclic heterocycles .
- Application : Metal-free oxidative cross-coupling enabled practical synthesis of 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), a representative atropisomeric heterobiaryl .
- Method : QUINOL was described to function as a reliable N–O chelating ligand in the controlled polymerization .
- Results : This method provided an efficient strategy for the synthesis of atropisomeric heterobiaryls .
Visible Light Photoredox-Catalyzed Arylative Cyclization
Metal-Free Oxidative Cross-Coupling
- Application : The construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles through radical strategies .
- Method : The use of N-methacryloyl-2-phenylbenzoimidazoles to construct benzimidazo[2,1-a]isoquinolin-6(5H)-ones through various radical strategies have attracted widespread attention due to the versatility and simple preparation of raw materials, as well as the step-economy and mild reaction conditions .
- Results : Benzimidazo[2,1-a]isoquinolin-6(5H)-one constitutes a structurally unique class of tetracyclic N-heterocycles that are found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
- Application : Metal-free oxidative cross-coupling enabled practical synthesis of 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), a representative atropisomeric heterobiaryl .
- Method : QUINOL was described to function as a reliable N–O chelating ligand in the controlled polymerization .
- Results : This method provided an efficient strategy for the synthesis of atropisomeric heterobiaryls .
Synthesis of Benzimidazoisoquinolinones
Synthesis of QUINOL
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (4aR,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQGQXNDLLERG-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-Boc-octahydro-isoquinolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
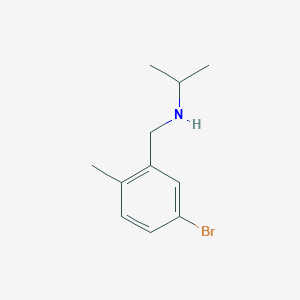


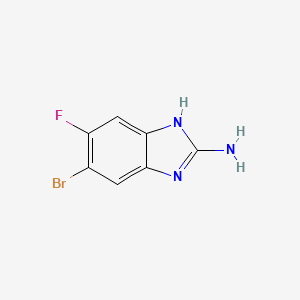


![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)

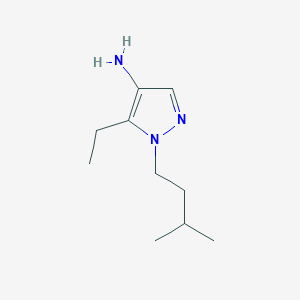
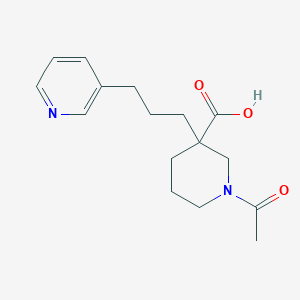
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)